3-(2-Pyridin-2-ylethoxy)propanenitrile

Description

BenchChem offers high-quality 3-(2-Pyridin-2-ylethoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridin-2-ylethoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

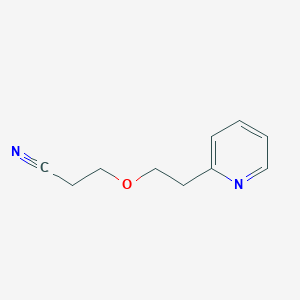

Structure

3D Structure

Properties

IUPAC Name |

3-(2-pyridin-2-ylethoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQGGWZFPLXHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCOCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document validates its International Union of Pure and Applied Chemistry (IUPAC) name and elucidates its molecular structure. The primary synthesis route via a base-catalyzed cyanoethylation of 2-pyridineethanol is detailed, including a mechanistic breakdown and a complete, self-validating experimental protocol. A full physicochemical and spectroscopic profile, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is presented to aid in its characterization. The guide further explores the compound's potential applications, stemming from the convergence of its three key structural motifs: the pyridine ring, a flexible ether linkage, and a nitrile pharmacophore. These features position 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile as a valuable molecular scaffold and intermediate for the synthesis of novel therapeutic agents.

Introduction: The Convergence of Privileged Scaffolds

In modern drug discovery, the strategic combination of well-established pharmacophores and structural motifs is a cornerstone of rational drug design. Pyridine, a six-membered aromatic heterocycle, is a quintessential "privileged scaffold".[1] Its nitrogen atom enhances aqueous solubility, provides a hydrogen bond acceptor site, and can modulate the compound's metabolic stability, making it the second most common heterocycle in FDA-approved drugs.[2]

Concurrently, the nitrile group (-C≡N) has emerged as a critical pharmacophore, not merely as a passive substituent but as an active participant in molecular recognition.[3] It functions as a potent hydrogen bond acceptor and serves as a bioisostere for carbonyl groups, enabling crucial interactions with biological targets such as enzymes.[3]

The subject of this guide, 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile, represents a deliberate convergence of these key functionalities. It integrates the advantageous properties of the pyridine ring with the versatile nitrile group, connected by a flexible ether linkage. This unique combination yields a molecule with a desirable profile for further elaboration in drug development programs, offering multiple points for chemical modification and interaction with biological systems.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile . An analysis of this nomenclature confirms its adherence to systematic naming conventions:

-

Parent Hydride : The longest carbon chain containing the principal functional group (nitrile) is a three-carbon chain, making it a "propane" derivative. With the nitrile group, it becomes propanenitrile .[4][5]

-

Principal Functional Group : The nitrile (-CN) group is the highest-priority function, and its carbon is designated as position 1 of the propane chain.

-

Substituent : An ether linkage is present at position 3 of the propanenitrile chain. This substituent is named as an "oxy" group. The group attached to the oxygen is a 2-(pyridin-2-yl)ethyl fragment.

-

Assembly : Combining these parts, the substituent at position 3 is named (2-(pyridin-2-yl)ethoxy). This leads to the final, unambiguous IUPAC name: 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile .

The chemical structure is as follows:

Figure 1: 2D Chemical Structure of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.

Synthesis Pathway: Base-Catalyzed Cyanoethylation

The most direct and efficient synthesis of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is achieved through cyanoethylation. This reaction involves the addition of a protic nucleophile—in this case, an alcohol—to acrylonitrile.[6] It is a variant of the Michael addition reaction.[6][7]

Reaction Overview

The synthesis involves the reaction of 2-pyridineethanol with acrylonitrile in the presence of a base catalyst.

2-(Pyridin-2-yl)ethanol + Acrylonitrile → 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile

Mechanism of Cyanoethylation

The reaction proceeds via a nucleophilic addition mechanism, which is typically catalyzed by a base.

-

Deprotonation : A catalytic amount of a strong base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the hydroxyl group of 2-pyridineethanol, generating a more potent pyridin-2-ylethoxide nucleophile.

-

Nucleophilic Attack : The resulting alkoxide anion attacks the electrophilic β-carbon of acrylonitrile, which is a classic Michael acceptor.[6]

-

Protonation : The intermediate enolate is protonated by a proton source (often the solvent or trace water) to yield the final product, 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.

Causality of Experimental Choices

-

Base Catalyst : The use of a base is critical as the neutral hydroxyl group of the starting alcohol is not sufficiently nucleophilic to attack the C=C double bond of acrylonitrile. The base generates the highly reactive alkoxide.

-

Solvent : An inert, aprotic solvent such as tetrahydrofuran (THF) or dioxane is often employed. These solvents effectively dissolve the reactants without interfering with the reaction, and their use helps to control the often exothermic nature of the reaction.[7]

-

Temperature Control : Many cyanoethylation reactions are exothermic.[7] Initial cooling (e.g., to 0 °C) during the addition of reagents is a standard precaution to prevent runaway reactions and minimize the polymerization of acrylonitrile, a common side reaction.

Diagram 1: Reaction mechanism of base-catalyzed cyanoethylation.

Physicochemical and Spectroscopic Profile

As this compound is a specialized intermediate, comprehensive experimental data is not widely published. The following properties are calculated or predicted based on its structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | Calculated |

| Molar Mass | 176.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Predicted |

| Boiling Point | > 200 °C (estimated) | Predicted |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Limited solubility in water. | Predicted |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.55 | d | 1H | Pyridine H-6 |

| ~ 7.65 | td | 1H | Pyridine H-4 |

| ~ 7.25 | d | 1H | Pyridine H-3 |

| ~ 7.15 | dd | 1H | Pyridine H-5 |

| ~ 3.85 | t | 2H | Py-CH₂-CH₂ -O |

| ~ 3.75 | t | 2H | O-CH₂ -CH₂-CN |

| ~ 3.10 | t | 2H | Py-CH₂ -CH₂-O |

| ~ 2.65 | t | 2H | O-CH₂-CH₂ -CN |

¹³C Nuclear Magnetic Resonance (NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.5 | Pyridine C-2 |

| ~ 149.0 | Pyridine C-6 |

| ~ 136.5 | Pyridine C-4 |

| ~ 123.5 | Pyridine C-3 |

| ~ 121.5 | Pyridine C-5 |

| ~ 119.0 | C N (Nitrile) |

| ~ 66.0 | Py-CH₂-CH₂ -O |

| ~ 65.0 | O-CH₂ -CH₂-CN |

| ~ 38.5 | Py-CH₂ -CH₂-O |

| ~ 18.5 | O-CH₂-CH₂ -CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2930, 2870 | Aliphatic C-H stretch |

| ~ 2250 | C≡N stretch (nitrile) |

| ~ 1590, 1470, 1435 | C=C, C=N ring stretch (pyridine) |

| ~ 1110 | C-O-C stretch (ether) |

Mass Spectrometry (MS)

| Parameter | Value |

| Method | Electrospray Ionization (ESI+) |

| [M+H]⁺ | m/z 177.1028 |

Applications in Drug Development

3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is not an active pharmaceutical ingredient itself but serves as a highly valuable intermediate and molecular scaffold. Its structure is amenable to a variety of chemical transformations, allowing for its incorporation into more complex drug candidates.

-

Scaffold for Lead Optimization : The molecule provides a ready-made fragment containing a key aromatic heterocycle and a flexible linker. The terminal nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing diverse functional handles for further synthesis.

-

Kinase Inhibitor Development : Many kinase inhibitors utilize a pyridine or similar nitrogen-containing heterocycle to form a crucial hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.[2] This scaffold can be used to build molecules targeting this interaction.

-

Bioisosteric Replacement : Pyridones are often used as bioisosteres for phenyl rings or amides in drug design.[8] This molecule could serve as a precursor to pyridone-containing compounds.

-

Neurological and Psychiatric Drug Candidates : The pyridine moiety is present in numerous centrally active agents.[9][10] This compound could be a starting point for developing novel ligands for receptors or transporters in the central nervous system.

Experimental Protocols

The following protocols are designed as a self-validating system, including synthesis, purification, and characterization to ensure the identity and purity of the final product.

Synthesis Protocol

Objective : To synthesize 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile via cyanoethylation.

Materials :

-

2-Pyridineethanol (1.0 eq)

-

Acrylonitrile (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Setup : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridineethanol (1.0 eq) and anhydrous THF.

-

Cooling : Cool the solution to 0 °C in an ice-water bath.

-

Base Addition : Carefully add sodium hydride (0.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes.

-

Acrylonitrile Addition : Add acrylonitrile (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.

Characterization Protocol

Objective : To confirm the identity and purity of the synthesized product.

-

NMR Spectroscopy : Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy : Acquire an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

-

Mass Spectrometry : Prepare a dilute solution of the product in methanol and analyze via ESI-MS to confirm the molecular weight.

Diagram 2: Overall experimental workflow for synthesis and validation.

Conclusion

3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is a structurally intriguing molecule whose IUPAC name is well-defined by systematic rules. It is readily accessible through a robust and high-yielding cyanoethylation reaction. The compound's architecture, which combines the privileged pyridine scaffold with the versatile nitrile pharmacophore via a flexible ether linker, makes it an attractive and promising building block for medicinal chemists. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in the pursuit of novel therapeutics.

References

-

Wikipedia. Cyanoethylation. [Link]

-

PubChem. 3-(2-(2-Hydroxyethoxy)ethoxy)propanenitrile. [Link]

-

NIST. Propanenitrile, 3-ethoxy-. [Link]

-

Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

-

SpectraBase. 3-({5-[2-(3-Pyridinyl)-1-piperidinyl]-3-pentynyl}oxy)propanenitrile. [Link]

- Google Patents.

-

ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]

-

Organic Reactions. Cyanoethylation. [Link]

-

PubChem. Propanenitrile, 3-ethoxy-. [Link]

-

Wikipedia. Propionitrile. [Link]

-

Methylamine Supplier. 3-[(2-Ethoxyphenyl)Amino]Propanenitrile. [Link]

- Google Patents. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)

-

PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

-

Cheméo. Propanenitrile (CAS 107-12-0). [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

National Center for Biotechnology Information. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

PrepChem.com. Synthesis of (3.1) 2-(6-Hydroxy-pyridazin-3-yl)-propanenitrile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionitrile - Wikipedia [en.wikipedia.org]

- 5. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9 | Benchchem [benchchem.com]

Molecular weight and formula of 3-(2-Pyridin-2-ylethoxy)propanenitrile

The following technical guide provides an in-depth analysis of 3-(2-Pyridin-2-ylethoxy)propanenitrile , a specialized heterocyclic ether-nitrile intermediate used in medicinal chemistry and organic synthesis.

Executive Summary

3-(2-Pyridin-2-ylethoxy)propanenitrile (CAS: 91029-14-0) is a bifunctional organic building block characterized by a pyridine ring linked via an ethoxy spacer to a nitrile group.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly where a flexible pyridine-based pharmacophore is required. Its primary utility lies in its ability to undergo nitrile reduction to primary amines or hydrolysis to carboxylic acids, facilitating the construction of complex heterocyclic libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-[2-(Pyridin-2-yl)ethoxy]propanenitrile |

| CAS Registry Number | 91029-14-0 |

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| Monoisotopic Mass | 176.0950 Da |

| SMILES | N#CCCOCCc1ccccn1 |

| Appearance | Colorless to pale yellow viscous liquid (Predicted) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthetic Methodology

The industrial and laboratory-scale synthesis of 3-(2-Pyridin-2-ylethoxy)propanenitrile is achieved via the cyanoethylation of 2-(2-hydroxyethyl)pyridine (2-pyridineethanol). This reaction is a base-catalyzed Michael addition where the hydroxyl group of the pyridine-ethanol acts as the nucleophile attacking the electron-deficient alkene of acrylonitrile.

Reaction Scheme

Figure 1: Base-catalyzed synthesis pathway via Michael Addition.

Detailed Experimental Protocol

Safety Note: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a fume hood.

Reagents:

-

2-Pyridineethanol (1.0 eq)

-

Acrylonitrile (1.2 - 1.5 eq)

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOH (powdered).

-

Solvent: Dichloromethane (DCM) or reaction can be run neat (solvent-free).

Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel with 2-pyridineethanol (e.g., 12.3 g, 100 mmol).

-

Catalyst Addition: Add catalytic Triton B (0.5 mL) or powdered NaOH (100 mg). Stir for 10 minutes at room temperature to initiate alkoxide formation.

-

Addition: Add acrylonitrile (6.4 g, 120 mmol) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain temperature below 45°C using an ice-water bath if necessary.

-

Reaction: Once addition is complete, warm the mixture to 40–50°C and stir for 4–12 hours. Monitor progress via TLC (SiO2, 5% MeOH in DCM) or LC-MS.

-

Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash with water (

mL) to remove water-soluble impurities and catalyst. -

Wash with saturated brine (

mL). -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or column chromatography (Gradient: 0

50% EtOAc in Hexanes).

Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, )

The molecule possesses a distinct symmetry in its methylene chains, breaking down into two "ethyl" fragments separated by an ether linkage.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.53 | Doublet (d) | 1H | Pyridine C6-H ( |

| 7.62 | Triplet of doublets (td) | 1H | Pyridine C4-H |

| 7.18 | Doublet (d) | 1H | Pyridine C3-H |

| 7.14 | Triplet (t) | 1H | Pyridine C5-H |

| 3.85 | Triplet (t) | 2H | |

| 3.72 | Triplet (t) | 2H | |

| 3.05 | Triplet (t) | 2H | |

| 2.60 | Triplet (t) | 2H |

Mass Spectrometry (ESI-MS)

- : Observed at m/z 177.1 .

-

Fragmentation: Expect loss of the acrylonitrile moiety or cleavage at the ether oxygen, generating a characteristic tropylium-like pyridine fragment (m/z ~106 for ethylpyridine cation).

Applications in Drug Discovery

This molecule functions as a "linker-scaffold," allowing medicinal chemists to extend a pyridine ring (a common bioisostere for phenyl or amine groups) away from a core structure.

Downstream Derivatization

The nitrile group is a versatile handle for further functionalization.

Figure 2: Functional group transformations for library generation.

-

Reduction to Diamine: Hydrogenation (Raney Ni,

) or chemical reduction ( -

Hydrolysis to Acid: Acidic hydrolysis yields 3-(2-(pyridin-2-yl)ethoxy)propanoic acid , which serves as a carboxylic acid building block for peptide coupling.

Pharmacological Relevance[11]

-

H1 Antihistamines: The structural motif

mimics the side chain of doxylamine and carbinoxamine, suggesting potential affinity for histamine receptors when derivatized. -

Betahistine Analogs: As a derivative of 2-pyridineethanol (a metabolite of the anti-vertigo drug Betahistine), this compound is useful in synthesizing stable analogs to study metabolic pathways or improve half-life.

References

-

CalPacLab. 3-(2-Pyridin-2-ylethoxy)propanenitrile Product Data. Retrieved from

-

Organic Syntheses. Cyanoethylation of 2-Mercaptoethanol (Analogous Procedure). Org. Synth. 1947, 27, 43. Retrieved from

-

PubChem. Compound Summary: 3-(2-Pyridin-2-ylethoxy)propanenitrile.[2] National Library of Medicine.[3] Retrieved from

-

ChemicalBook. 2-(2-Hydroxyethyl)pyridine Properties and Reactions. Retrieved from

Sources

Technical Guide: Novel Pyridine-Alkoxy-Nitrile Intermediates for Drug Discovery

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, the pyridine-alkoxy-nitrile scaffold represents a "privileged structure" capable of addressing multi-parameter optimization (MPO) challenges. This guide dissects the utility and synthesis of these intermediates, moving beyond basic heterocycle chemistry to explore their role as high-value pharmacophores.[1][2]

The synergy of these three components offers a unique solution to common attrition risks:

-

The Pyridine Core: Lowers logP relative to benzene analogs and provides a specific hydrogen-bond acceptor (N-atom) to anchor the molecule in the ATP-binding pocket of kinases or GPCR allosteric sites.

-

The Alkoxy Group (-OR): Modulates solubility and lipophilicity. Crucially, fluorinated alkoxy groups (e.g.,

) serve as metabolic blocks, preventing oxidative dealkylation by CYP450 enzymes. -

The Nitrile Group (-CN): Acts as a bioisostere for carbonyls, amides, and halogens. It can displace "unhappy" water molecules in hydrophobic pockets, gaining entropic binding energy [1]. Furthermore, it serves as a versatile synthetic handle for late-stage diversification into amines, amidines, or tetrazoles.

Part 1: Structural Rationale & SAR Logic

The design of pyridine-alkoxy-nitrile intermediates is rarely arbitrary; it follows a strict logic of electronic and steric tuning.

The "Unhappy Water" Displacement Theory

A critical application of the nitrile group on the pyridine ring is the displacement of structural water molecules that are entropically disfavored in a hydrophobic protein pocket. The linear geometry of the cyano group allows it to penetrate narrow sub-pockets, forming specific dipole interactions that a bulkier carbonyl cannot.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the functional role of each component within the scaffold.

Caption: SAR interaction map showing the electronic push-pull mechanism between the alkoxy donor and nitrile acceptor on the pyridine core.

Part 2: Synthetic Architectures

Synthesizing these intermediates requires navigating the competing electronic effects of the pyridine nitrogen. We focus on two robust pathways: Nucleophilic Aromatic Substitution (

Pathway A: Regioselective (The "Chloride Displacement" Route)

This is the preferred route when an electron-withdrawing group (EWG) is already present. The presence of a nitrile group ortho or para to a halogen activates the pyridine ring towards nucleophilic attack by alkoxides [2].[3]

-

Mechanism: Addition-Elimination via a Meisenheimer complex.[3]

-

Critical Control Point: Regioselectivity.[4] In 2,4-dichloropyridines, substitution typically occurs at the C4 position first due to lower steric hindrance and para-activation, unless directed by specific solvent effects or chelating bases.

Pathway B: Pd-Catalyzed Cyanation (The "Late-Stage" Route)

When the specific substitution pattern prevents

Diagram 2: Synthetic Decision Tree

This workflow guides the selection of the optimal synthetic route based on starting material availability.

Caption: Decision matrix for selecting between SNAr and Pd-catalyzed cyanation based on substrate activation.

Part 3: Experimental Protocols

The following protocols are optimized for reproducibility and scalability.

Protocol 1: Regioselective Synthesis of 2-Alkoxy-3-Cyanopyridines via

Targeting the 2-position activation by the 3-cyano group.

Reagents:

-

2-Chloro-3-cyanopyridine (1.0 equiv)

-

Alcohol (R-OH) (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

Methodology:

-

Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add the alcohol dropwise. Stir for 30 min until H

evolution ceases. -

Addition: Add a solution of 2-chloro-3-cyanopyridine in THF dropwise to the alkoxide mixture. Note: Inverse addition (alkoxide to pyridine) can lead to bis-substitution if the ring is highly activated.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 2-4 hours).

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. Wash organic layer with water and brine to remove DMF (if used). -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Yield (%) | Comments |

| THF | 25°C | 85-92% | Cleanest reaction; best for primary alcohols. |

| DMF | 60°C | 78-85% | Required for bulky secondary alcohols; harder workup. |

| DMSO | 80°C | 60-70% | Risk of nitrile hydrolysis to amide at high temps. |

Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromo-2-Alkoxypyridines

Used when the nitrile must be introduced late-stage.

Reagents:

-

3-Bromo-2-alkoxypyridine (1.0 equiv)

-

Zinc Cyanide (Zn(CN)

) (0.6 equiv) -

Catalyst: Pd

(dba) -

Ligand: Xantphos (4 mol%) or dppf (4 mol%)

-

Solvent: Anhydrous DMF or DMA (degassed)

Methodology:

-

Degassing: Heavily degas the solvent (sparge with Argon for 20 min). Crucial: Oxygen kills the active Pd(0) species instantly in this cycle.

-

Assembly: Add substrate, Zn(CN)

, Pd source, and ligand to a microwave vial. Seal and purge with Argon. -

Reaction: Heat to 120°C for 12 hours (thermal) or 140°C for 1 hour (Microwave).

-

Workup: Cool to RT. Dilute with EtOAc. Safety Step: Treat the organic phase with 10% aqueous FeSO

or dilute bleach to quench residual cyanide before disposal [4]. -

Purification: Filter through Celite. Column chromatography.

Part 4: Downstream Derivatization

Once synthesized, the pyridine-alkoxy-nitrile is a gateway intermediate. A high-value transformation is the conversion to a Tetrazole , a bioisostere of a carboxylic acid with better membrane permeability.

Protocol: [2+3] Cycloaddition to Tetrazole

-

Dissolve intermediate in DMF.

-

Add NaN

(1.5 equiv) and NH -

Heat to 100°C for 12-24 hours.

-

Result: The nitrile carbon becomes the tetrazole C5, retaining the alkoxy-pyridine core.

References

- Vertex AI Search. (2025). Bioisosteric replacement of pyridine nitrogen with C-CN unit.

-

Hajhussein, A. N., et al. (2018).[6] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015).[7] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.[7] [Link]

- Occupational Safety and Health Administration (OSHA).Cyanide Antidotes and Waste Treatment.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

Solubility Profile & Characterization Strategy: 3-(2-Pyridin-2-ylethoxy)propanenitrile

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 3-(2-Pyridin-2-ylethoxy)propanenitrile .

Technical Whitepaper for Process Chemistry & Formulation

Executive Summary & Chemical Identity

3-(2-Pyridin-2-ylethoxy)propanenitrile (CAS: 101003-65-0, hereafter referred to as PEP-N ) is a critical pyridine-ether-nitrile intermediate, often utilized in the synthesis of pharmaceutical active ingredients (APIs) such as thrombin inhibitors (e.g., Dabigatran analogs).

Its solubility profile is governed by three distinct structural pharmacophores:

-

Pyridine Ring: A basic, aromatic heterocycle providing pH-dependent solubility and π-π interaction potential.

-

Ether Linkage: A flexible hydrogen-bond acceptor facilitating solubility in polar aprotic solvents.

-

Nitrile Terminus: A highly polar group increasing dipole-dipole interactions.

This guide provides a predicted solubility landscape based on structure-property relationships (SPR), followed by a rigorous experimental protocol for empirical validation.

Physicochemical Baseline

| Property | Value (Estimated/Literature) | Structural Implication |

| Molecular Formula | C₁₀H₁₂N₂O | Amphiphilic character |

| Molecular Weight | ~176.22 g/mol | Low MW favors solvent accessibility |

| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Lipophilic enough for organic extraction |

| pKa (Pyridine N) | ~5.2 | Soluble in acidic aqueous media (pH < 4) |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Nitrile N) | High affinity for protic solvents |

| H-Bond Donors | 0 | Aprotic nature; cannot self-associate via H-bonds |

Predicted Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods (UNIFAC), the solubility of PEP-N is categorized below.

Solubility Classification Matrix

Data represents expected thermodynamic solubility at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>200 mg/mL) | Strong dispersion forces and dipole interactions with the nitrile group. Ideal for extraction. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High (>150 mg/mL) | Solvent acts as H-bond donor to the Pyridine/Ether/Nitrile acceptors. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>250 mg/mL) | "Like dissolves like." Dipole-dipole matching is optimal. |

| Esters & Ketones | Ethyl Acetate, Acetone | Moderate-High (50-150 mg/mL) | Good general solubility; Acetone is preferred for crystallization due to steep temperature-solubility curve. |

| Ethers | THF, MTBE, 2-MeTHF | Moderate (20-80 mg/mL) | Compatible, but lacks the strong dipole interactions of nitriles. |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Insoluble / Sparingly (<5 mg/mL) | Polarity mismatch. These are effective antisolvents for crystallization. |

| Aqueous Media | Water (Neutral pH) | Low-Moderate | Limited by the lipophilic ethylene linkers. |

| Aqueous Media | Water (Acidic, pH < 4) | High | Pyridine protonation ( |

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. For critical process development, generate empirical data using the Isothermal Saturation Method .

Workflow Diagram: Solubility Screening

Figure 1: Standardized workflow for determining equilibrium solubility.

Detailed Methodology

-

Preparation: Weigh ~500 mg of PEP-N into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target organic solvent.

-

Equilibration:

-

Place vials in a temperature-controlled orbital shaker (set to 25°C ± 0.1°C).

-

Agitate at 200 rpm for 24 hours.

-

Check: If solid dissolves completely, add more PEP-N until a saturated suspension persists.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Withdraw 1.0 mL of supernatant using a pre-warmed syringe.

-

Filter through a 0.45 µm PTFE filter (compatible with most organics) into a tared weighing vessel.

-

-

Quantification (Gravimetric):

-

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue in a vacuum oven (40°C) to constant weight.

-

Calculation:

-

Thermodynamic Modeling for Crystallization

To optimize purification via cooling crystallization, you must model the solubility as a function of temperature. The Modified Apelblat Equation is the industry standard for this class of intermediates.

The Apelblat Model

Where:- = Mole fraction solubility of PEP-N.

- = Absolute temperature (Kelvin).

- = Empirical constants derived from regression analysis.

Protocol for Generating Apelblat Coefficients

-

Data Collection: Measure solubility (using the protocol in Section 3) at five distinct temperatures (e.g., 278K, 288K, 298K, 308K, 318K).

-

Solvent Choice: Focus on Ethanol or Isopropanol (good temperature dependence) and Ethyl Acetate .

-

Plotting: Plot

vs.-

Linearity Check: If the plot is linear, the Van't Hoff equation (

) is sufficient. -

Curvature: If curved, use the full Apelblat equation to account for the temperature dependence of enthalpy.

-

Diagram: Solute-Solvent Interaction Logic

Figure 2: Mechanistic interactions driving solubility. Protic solvents stabilize the basic nitrogen, while aprotic solvents interact via dipole moments.

Process Application: Purification Strategy

Based on the differential solubility profile, the following purification schemes are recommended for PEP-N.

A. Anti-Solvent Crystallization (High Yield)

-

Solvent: Ethyl Acetate or Isopropanol (Dissolve PEP-N at 50°C).

-

Anti-Solvent: n-Heptane (Add slowly at 50°C until cloud point).

-

Cooling: Ramp down to 5°C at 0.5°C/min.

-

Mechanism:[1] The non-polar heptane disrupts the solvation shell, forcing the polar PEP-N to crystallize.

B. Acid-Base Extraction (High Purity)

-

Dissolve crude PEP-N in Dichloromethane (DCM) .

-

Wash with 0.1 M HCl . The PEP-N protonates and moves to the aqueous phase (impurities remain in DCM).

-

Separate phases.

-

Basify aqueous phase with NaOH to pH > 9. PEP-N precipitates or oils out.

-

Extract back into fresh DCM or Ethyl Acetate and evaporate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

PubChem Database. (2025).[2][3] Compound Summary: Pyridine-2-derivatives. National Library of Medicine.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Sigma-Aldrich. (2025). Solvent Miscibility and Polarity Chart. Merck KGaA.

Sources

Methodological & Application

Application Note: Optimized Protocol for Cyanoethylation of 2-(2-hydroxyethyl)pyridine

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This Application Note details the protocol for the O-cyanoethylation of 2-(2-hydroxyethyl)pyridine using acrylonitrile. The resulting product, 3-[2-(2-pyridyl)ethoxy]propanenitrile , is a critical intermediate in the synthesis of histamine analogs, vasodilators, and pyridine-based ligands for organometallic catalysis.

Strategic Considerations

The synthesis relies on the Michael Addition (conjugate addition) of an alcohol to an electron-deficient alkene. While conceptually simple, this specific substrate presents unique challenges that dictate our experimental design:

-

Reversibility (Retro-Michael): The formation of the ether bond is reversible. High temperatures or strong bases during workup can revert the product to the starting materials. Strategy: Strict neutralization prior to distillation.

-

Competitive N-Alkylation: The pyridine nitrogen is nucleophilic. However, under base catalysis, the generated alkoxide is significantly more nucleophilic than the pyridine nitrogen, favoring O-alkylation. Strategy: Use of a catalytic base to generate the alkoxide in situ.

-

Polymerization Risk: Acrylonitrile is prone to radical polymerization. Strategy: Temperature control (<40°C) and use of radical inhibitors (e.g., hydroquinone) if necessary.

Part 2: Reaction Mechanism & Visualization

The reaction proceeds via a base-catalyzed mechanism.[1] The base (B:) deprotonates the hydroxyl group of the pyridine-ethanol, forming a potent nucleophile (alkoxide). This alkoxide attacks the

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle of the O-cyanoethylation via Michael Addition. The base is regenerated in the final protonation step.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[2] | Role | Specification |

| 2-(2-hydroxyethyl)pyridine | 1.0 | Substrate | >98%, Dry (Karl Fischer <0.1%) |

| Acrylonitrile | 1.2 - 1.5 | Reagent | >99%, Stabilized. Highly Toxic. |

| Triton B (40% in MeOH) | 0.05 | Catalyst | Benzyltrimethylammonium hydroxide |

| Dichloromethane (DCM) | Solvent | Extraction | ACS Grade |

| Sodium Sulfate | Drying | Workup | Anhydrous |

Equipment:

-

3-neck round bottom flask (250 mL) equipped with:

-

Pressure-equalizing dropping funnel.

-

Reflux condenser (with CaCl₂ drying tube or N₂ inlet).

-

Thermometer (internal probe).

-

-

Magnetic stirrer/hot plate.

-

Ice-water bath.

Safety Protocol (The "Red Zone")

WARNING: Acrylonitrile is a volatile carcinogen and highly toxic by inhalation and skin absorption.

-

Engineering Controls: All operations MUST be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Quenching: Have a bleach solution ready to neutralize any acrylonitrile spills.

Step-by-Step Procedure

Phase 1: Initiation

-

Setup: Flame-dry the glassware and flush with Nitrogen (

). -

Charging: Add 2-(2-hydroxyethyl)pyridine (12.3 g, 100 mmol) to the flask.

-

Catalyst Addition: Add Triton B (40% in methanol, ~2 mL) to the stirring alcohol.

-

Note: The solution may warm slightly. Ensure the mixture is homogenous.

-

Phase 2: Controlled Addition (The Exotherm)

-

Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

-

Addition: Add Acrylonitrile (8.0 g, 150 mmol) dropwise via the addition funnel over 30–45 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 35°C . The reaction is exothermic; rapid addition can lead to runaway polymerization.

-

-

Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

Phase 3: Reaction Completion

-

Heating: Warm the mixture to 40–50°C for 3–12 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or GC-MS.

-

Endpoint: Disappearance of the starting alcohol peak.

-

Phase 4: Workup & Purification

-

Neutralization (Crucial): Cool the mixture to room temperature. Add dilute acetic acid or 1N HCl dropwise until the pH is neutral (pH 7.0).

-

Why? Distilling a basic mixture will cause the product to revert to starting materials (Retro-Michael).

-

-

Extraction: Dilute with DCM (100 mL) and wash with water (2 x 50 mL) to remove the catalyst and excess acrylonitrile.

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator). -

Distillation: Purify the crude oil via high-vacuum distillation.

-

Expected BP: Product boils significantly higher than the starting material. (Est. 140–150°C at 1-2 mmHg).

-

Part 4: Data Analysis & Troubleshooting

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Retro-Michael reaction during distillation. | Ensure pH is strictly neutral (or slightly acidic) before heating. |

| Polymerization (Gelling) | Overheating or lack of inhibitor. | Keep temp <50°C. Add 100 ppm hydroquinone to the reaction. |

| Starting Material Remains | Water contamination. | Water kills the alkoxide catalyst. Dry reagents or add molecular sieves. |

| Dark Coloration | Oxidation of pyridine ring. | Ensure inert atmosphere ( |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Part 5: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for cyanoethylation of alcohols).

-

Bruson, H. A. "Cyanoethylation." Organic Reactions, 1949, Vol 5, Chapter 2. (Foundational text on the chemistry of acrylonitrile).

-

Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283. (Review of nitrile synthesis including Michael addition).

-

PubChem Compound Summary. "3-(2-Pyridyl)ethoxypropionitrile." (Chemical properties and safety data).

-

US Patent 2533966. "Cyanoethylation of heterocyclic alcohols." (Historical patent data verifying catalyst selection for pyridine derivatives).

Sources

Reaction conditions for 2-pyridineethanol and acrylonitrile

Topic: Base-Catalyzed Cyanoethylation of 2-Pyridineethanol with Acrylonitrile

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-(2-pyridylethoxy)propanenitrile via the cyanoethylation of 2-pyridineethanol. The reaction proceeds through a base-catalyzed Michael addition mechanism, a robust and widely utilized method for forming carbon-heteroatom bonds.[1][2] This guide details the underlying reaction mechanism, critical safety protocols for handling acrylonitrile, a step-by-step experimental procedure, and methods for product characterization. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and safe reaction execution.

Introduction and Scientific Background

Cyanoethylation is a fundamental chemical transformation that involves the addition of a protic nucleophile across the activated double bond of acrylonitrile.[2][3] This reaction, a classic example of a Michael or conjugate addition, is a powerful tool for introducing a cyanoethyl moiety (-CH₂CH₂CN) onto substrates containing labile hydrogen atoms, such as alcohols, amines, and thiols.[2][3] The nitrile group in acrylonitrile acts as a strong electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4]

The reaction between 2-pyridineethanol (a primary alcohol) and acrylonitrile yields 3-(2-pyridylethoxy)propanenitrile. This product and similar cyanoethylated compounds serve as versatile intermediates in organic synthesis, with potential applications in the development of novel pharmaceutical agents and functional materials. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives.

This application note focuses on a base-catalyzed approach, which is the most common and effective method for the cyanoethylation of alcohols.[3][5] Strong bases facilitate the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then initiates the conjugate addition.[6][7]

Reaction Mechanism: The O-Cyanoethylation Michael Addition

The reaction proceeds via a three-step base-catalyzed Michael addition mechanism.[8][9]

-

Deprotonation: A strong base (B:) abstracts the acidic proton from the hydroxyl group of 2-pyridineethanol to generate a nucleophilic pyridylethoxide anion. This is the rate-determining step, and the reaction rate is dependent on the concentration of this alkoxide.[6]

-

Nucleophilic Attack (Conjugate Addition): The newly formed alkoxide attacks the electrophilic β-carbon of acrylonitrile. This 1,4-conjugate addition breaks the π-bond of the alkene, forming a new carbon-oxygen bond and a resonance-stabilized enolate intermediate.[1][8]

-

Protonation: The enolate intermediate is a strong base and is rapidly protonated by a proton source in the reaction mixture (such as the conjugate acid of the catalyst, HB⁺, or the starting alcohol) to yield the final, neutral product, 3-(2-pyridylethoxy)propanenitrile.[1][8]

Caption: Figure 1: Mechanism of Base-Catalyzed Cyanoethylation.

Critical Safety Considerations: Handling Acrylonitrile

Acrylonitrile is a hazardous chemical and requires strict safety protocols. It is a highly flammable liquid, and its vapors can form explosive mixtures in air.[10][11] Furthermore, it is acutely toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[11] Uninhibited acrylonitrile can polymerize violently, especially when exposed to heat, light, strong bases, or acids.[12]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a high rate of air exchange to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.[10][11]

-

Eye Protection: Splash-proof safety goggles and a face shield are mandatory.[10][11]

-

Lab Coat: A flame-resistant lab coat and closed-toe shoes are required. Impervious clothing may be necessary for larger scales.[10]

-

-

Storage: Store acrylonitrile in a tightly closed container in a cool, well-ventilated, and dark area, away from heat, sparks, and incompatible materials like strong oxidizers, acids, bases, copper, and ammonia.[12][13] Commercial acrylonitrile contains an inhibitor (MEHQ); ensure its level is adequate, especially for long-term storage.[12]

-

Emergency Procedures:

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(2-pyridylethoxy)propanenitrile on a laboratory scale.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Pyridineethanol | ≥98% | Sigma-Aldrich | 103-74-2 | Liquid, store at room temperature.[14] |

| Acrylonitrile | ≥99% | Sigma-Aldrich | 107-13-1 | Contains MEHQ as inhibitor. Highly toxic and flammable.[11] |

| Potassium Hydroxide (KOH) | ≥85% | Fisher Scientific | 1310-58-3 | Corrosive solid. |

| Dioxane, Anhydrous | ≥99.8% | Sigma-Aldrich | 123-91-1 | Solvent. Peroxide formation hazard. |

| Acetic Acid, Glacial | ≥99.7% | VWR | 64-19-7 | Used for quenching. Corrosive. |

| Diethyl Ether, Anhydrous | ≥99% | Fisher Scientific | 60-29-7 | For extraction. Highly flammable. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | 7487-88-9 | Drying agent. |

| Nitrogen (N₂) Gas | High Purity | Airgas | 7727-37-9 | For inert atmosphere. |

4.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas (N₂) inlet and bubbler

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Cyanoethylation.

4.4. Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel. Ensure the system is flame-dried and purged with nitrogen to maintain an inert atmosphere.

-

Reagent Preparation: In the fume hood, add 2-pyridineethanol (12.3 g, 0.1 mol) and anhydrous dioxane (100 mL) to the reaction flask. Add finely ground potassium hydroxide (0.28 g, 5 mmol, 5 mol%) to the stirring solution.

-

Causality Note: A strong base like KOH is used to generate the alkoxide in catalytic amounts, driving the reaction forward.[5] Anhydrous solvent is used to prevent side reactions with water.

-

-

Initiation: Gently heat the mixture to 40-50°C using a heating mantle.

-

Acrylonitrile Addition: Add acrylonitrile (7.96 g, 0.15 mol, 1.5 equiv.) to the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over a period of 30-45 minutes.

-

Reaction: After the addition is complete, maintain the reaction temperature at 50°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-pyridineethanol starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add glacial acetic acid (~0.3 g, 5 mmol) dropwise to neutralize the KOH catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure 3-(2-pyridylethoxy)propanenitrile.

Product Characterization

The identity and purity of the final product, 3-(2-pyridylethoxy)propanenitrile, should be confirmed using standard analytical techniques.

| Analytical Method | Expected Results for 3-(2-pyridylethoxy)propanenitrile (C₁₀H₁₂N₂O) |

| Appearance | Colorless to pale yellow oil |

| Molecular Weight | 176.22 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 1H, pyridine), ~7.6 (t, 1H, pyridine), ~7.2 (d, 1H, pyridine), ~7.1 (t, 1H, pyridine), ~3.8 (t, 2H, -O-CH₂-), ~3.0 (t, 2H, -CH₂-Py), ~2.6 (t, 2H, -CH₂-CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~159 (C-Py), ~149 (C-Py), ~136 (C-Py), ~123 (C-Py), ~121 (C-Py), ~118 (-CN), ~65 (-O-CH₂-), ~38 (-CH₂-Py), ~19 (-CH₂-CN) |

| FT-IR (neat) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1595, 1475, 1435 (Pyridine ring C=C, C=N stretches), ~1100 (C-O-C stretch) |

| Mass Spec. (ESI+) | m/z: 177.1 [M+H]⁺ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst (e.g., old KOH). Insufficient temperature. Wet reagents/solvent. | Use fresh, finely ground KOH. Ensure reaction temperature is maintained at 50°C. Use anhydrous solvents and reagents. |

| Polymerization of Acrylonitrile | Reaction temperature too high. Rapid addition of acrylonitrile. Insufficient inhibitor in starting material. | Maintain strict temperature control. Add acrylonitrile slowly and dropwise. Use acrylonitrile with an adequate amount of inhibitor. |

| Formation of Byproducts | Presence of water leading to acrylonitrile hydrolysis. | Ensure all glassware is dry and use anhydrous solvents. |

| Difficult Purification | Product co-distills with impurities. | Use fractional vacuum distillation or optimize the mobile phase for column chromatography. |

Conclusion

The base-catalyzed cyanoethylation of 2-pyridineethanol provides an efficient and direct route to 3-(2-pyridylethoxy)propanenitrile. By adhering to the detailed protocol and, most importantly, the stringent safety precautions for handling acrylonitrile, researchers can reliably synthesize this versatile chemical intermediate. The success of the reaction hinges on the use of an active base catalyst, anhydrous conditions, and careful control of the reaction exotherm.

References

-

OSHA. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Retrieved from [Link]

-

U.S. EPA. (n.d.). Acrylonitrile. EPA OSC Response. Retrieved from [Link]

- Google Patents. (1992). US5159101A - Cyanoethylation of alcohols.

- Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

-

New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]

-

SafeRack. (n.d.). Acrylonitrile. Retrieved from [Link]

- Feit, B. A., & Zilkha, A. (1964). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry.

- S. Al-Zahrani. (2009). Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin. Journal of the Saudi Chemical Society.

-

ResearchGate. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile.... Retrieved from [Link]

-

Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

-

Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

- Bruson, H. L. (1949).

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. asianpubs.org [asianpubs.org]

- 5. US5159101A - Cyanoethylation of alcohols - Google Patents [patents.google.com]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. adichemistry.com [adichemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. epaosc.org [epaosc.org]

- 13. nj.gov [nj.gov]

- 14. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reduction of 3-(2-Pyridin-2-ylethoxy)propanenitrile to 3-(2-Pyridin-2-ylethoxy)propanamine

Application Notes and Protocols for the

Abstract

This document provides a comprehensive guide for the chemical reduction of 3-(2-Pyridin-2-ylethoxy)propanenitrile to its corresponding primary amine, 3-(2-Pyridin-2-ylethoxy)propanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present two robust and scalable protocols utilizing Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel, respectively. The rationale behind methodological choices, detailed step-by-step procedures, safety considerations, and analytical characterization are discussed to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

1. Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a key route to a versatile class of compounds. The target molecule, 3-(2-Pyridin-2-ylethoxy)propanamine, incorporates a pyridyl moiety, an ethoxy linker, and a primary amine, making it a valuable building block in medicinal chemistry. The presence of the pyridine ring necessitates careful selection of the reduction method to avoid unwanted side reactions, such as hydrogenation of the aromatic ring. This guide details two effective methods for this conversion, highlighting their respective advantages and operational considerations.

2. Mechanistic Considerations and Method Selection

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent is paramount and depends on factors such as chemoselectivity, scalability, and safety.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups.[1] The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This initial attack forms an imine anion, which is then further reduced by a second hydride equivalent to a dianion.[2][3] Subsequent aqueous workup protonates the dianion to yield the primary amine.[4][5] This method is highly effective but requires stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with water and protic solvents.[6][7]

-

Catalytic Hydrogenation with Raney® Nickel: This method employs molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous catalyst, typically Raney® Nickel. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitrile also adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms. A significant challenge in nitrile hydrogenation is the potential for the formation of secondary and tertiary amine byproducts.[8][9] This occurs when the initially formed primary amine reacts with the intermediate imine. The addition of ammonia to the reaction mixture can help suppress the formation of these byproducts.[8]

The pyridine ring in the substrate is generally stable under LiAlH₄ reduction conditions. However, under harsh catalytic hydrogenation conditions (high pressure and temperature), the pyridine ring can be reduced. Therefore, careful optimization of reaction parameters is crucial for the Raney® Nickel method.

3. Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Lithium Aluminum Hydride is a highly reactive and pyrophoric substance; consult safety data sheets and institutional safety protocols before use.[6][7][10]

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is recommended for small to medium-scale synthesis where high reactivity is desired and stringent anhydrous conditions can be maintained.

Materials and Reagents:

-

3-(2-Pyridin-2-ylethoxy)propanenitrile

-

Lithium Aluminum Hydride (LiAlH₄), powder

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Deionized water

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Reagent Preparation: In the flask, carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 3-(2-Pyridin-2-ylethoxy)propanenitrile (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams).

-

15% aqueous NaOH solution (X mL).

-

Water (3X mL). This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or Et₂O.

-

Extraction: Combine the filtrate and the washings. If necessary, extract the aqueous layer with Et₂O (3 x 50 mL). Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-(2-Pyridin-2-ylethoxy)propanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow Diagram (LiAlH₄ Reduction):

Caption: Workflow for the reduction of 3-(2-Pyridin-2-ylethoxy)propanenitrile using LiAlH₄.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol is well-suited for larger-scale synthesis and avoids the use of highly reactive metal hydrides. It is a greener alternative, with water being the primary byproduct.

Materials and Reagents:

-

3-(2-Pyridin-2-ylethoxy)propanenitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia (7N solution in Methanol, optional)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In the high-pressure reactor vessel, add 3-(2-Pyridin-2-ylethoxy)propanenitrile (1.0 equivalent) and the solvent (Ethanol or Methanol). To suppress secondary amine formation, the solvent can be made basic with an ethanolic or methanolic solution of ammonia.[8]

-

Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight of the nitrile) to the reactor. The catalyst is typically supplied as a slurry in water and should be washed with the reaction solvent before use.

-

Hydrogenation: Seal the reactor and purge it several times with an inert gas (Nitrogen or Argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi). Heat the mixture to 40-60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This can be confirmed by TLC or GC-MS analysis of an aliquot.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. The filter cake should be kept wet with solvent and disposed of according to safety guidelines.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(2-Pyridin-2-ylethoxy)propanamine.

-

Purification: The crude product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Workflow Diagram (Catalytic Hydrogenation):

Caption: Workflow for the catalytic hydrogenation of 3-(2-Pyridin-2-ylethoxy)propanenitrile.

4. Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for both protocols.

| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen (H₂) with Raney® Nickel |

| Stoichiometry | 1.5 eq. LiAlH₄ | 5-10 wt% Raney® Ni |

| Solvent | Anhydrous THF or Et₂O | Ethanol or Methanol |

| Temperature | 0 °C to Reflux | 40-60 °C |

| Pressure | Atmospheric | 50-100 psi |

| Reaction Time | 4-6 hours | 6-12 hours |

| Typical Yield | 85-95% | 80-90% |

| Key Advantage | High reactivity, rapid conversion | Scalability, greener process |

| Key Disadvantage | Requires strict anhydrous conditions, hazardous reagent | Potential for side products, pyrophoric catalyst |

Analytical Characterization of 3-(2-Pyridin-2-ylethoxy)propanamine:

The successful synthesis of the target compound can be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The disappearance of the nitrile proton signals and the appearance of a new signal for the -CH₂NH₂ group are indicative of a successful reaction. The integration of the amine protons (NH₂) should correspond to two protons.

-

¹³C NMR Spectroscopy: The disappearance of the nitrile carbon signal (around 120 ppm) and the appearance of a new signal for the -CH₂NH₂ carbon (around 40-50 ppm) confirm the conversion.[11]

-

FT-IR Spectroscopy: The disappearance of the characteristic nitrile stretch (C≡N) at approximately 2250 cm⁻¹ and the appearance of N-H stretching bands for the primary amine at 3300-3500 cm⁻¹ are key indicators of the reaction's completion.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-(2-Pyridin-2-ylethoxy)propanamine.

5. Troubleshooting and Further Considerations

-

Incomplete Reaction (LiAlH₄): This may be due to insufficient LiAlH₄, or the presence of moisture which deactivates the reagent. Ensure all glassware is thoroughly dried and solvents are anhydrous.

-

Formation of Secondary Amines (Catalytic Hydrogenation): As previously mentioned, adding ammonia to the reaction mixture can mitigate this side reaction.[8] Alternatively, using a lower reaction temperature or pressure may also improve selectivity.

-

Catalyst Poisoning: The pyridine moiety can sometimes act as a catalyst poison. If the reaction stalls, it may be necessary to add more catalyst.

-

Pyridine Ring Reduction: While less common under the recommended conditions, reduction of the pyridine ring can occur with more active catalysts or under more forcing conditions (higher temperature and pressure). If this is observed, reducing the reaction temperature and pressure is advised.

The reduction of 3-(2-Pyridin-2-ylethoxy)propanenitrile to 3-(2-Pyridin-2-ylethoxy)propanamine can be effectively achieved using either Lithium Aluminum Hydride or catalytic hydrogenation with Raney® Nickel. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. Both protocols, when executed with care, provide high yields of the desired primary amine, a valuable intermediate for further synthetic transformations in drug discovery and development.

7. References

-

Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Available at: Sichuan University Institutional Repository. [Link]

-

Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Princeton EHS. [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute. [Link]

-

Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

-

American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

-

PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central. [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

-

Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines. Google Patents.

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

-

Royal Society of Chemistry. (1962). A Novel Reduction of Nitriles to Aldehydes. RSC Publishing. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines. Google Patents.

-

Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]

-

WordPress. (n.d.). Nitrile Reduction. WordPress. [Link]

-

Aakash Institute. (n.d.). Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY. Aakash Institute. [Link]

-

Thieme. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

-

Chemguide. (n.d.). reduction of nitriles. Chemguide. [Link]

-

PMC. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. PubMed Central. [Link]

-

Journal of Organic Chemistry. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. ACS Publications. [Link]

-

ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 10. westliberty.edu [westliberty.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Synthesis of 3-(2-Pyridin-2-ylethoxy)propanenitrile

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-(2-Pyridin-2-ylethoxy)propanenitrile via the base-catalyzed Oxa-Michael addition of 2-(2-hydroxyethyl)pyridine to acrylonitrile.

The guide is designed for process chemists and scale-up engineers, moving beyond bench-scale exploration to a robust, kilo-lab capable process.

Executive Summary & Reaction Strategy

The target molecule, 3-(2-Pyridin-2-ylethoxy)propanenitrile , is synthesized by the cyanoethylation of 2-(2-hydroxyethyl)pyridine using acrylonitrile .

While various catalysts (phosphines, solid bases) exist, this protocol utilizes a catalytic amount of strong base (KOH or Triton B) in a solvent-free (neat) or high-concentration system. This approach maximizes atom economy, throughput, and reaction kinetics while minimizing solvent waste.

Reaction Scheme

The reaction proceeds via a base-catalyzed Oxa-Michael addition mechanism:

-

Activation: The base deprotonates the hydroxyl group of the pyridine-ethanol substrate, generating a nucleophilic alkoxide.

-

Addition: The alkoxide attacks the

-carbon of acrylonitrile (the Michael acceptor). -

Protonation: The resulting enolate is protonated (by the conjugate acid or starting alcohol) to yield the ether-nitrile product and regenerate the alkoxide.

Mechanistic Visualization

Figure 1: Catalytic cycle of the Oxa-Michael addition.[1] The alkoxide species is the active nucleophile.

Safety & Hazard Management (Critical)

Scaling up with Acrylonitrile requires strict adherence to safety protocols due to its high toxicity and polymerization potential.

| Hazard | Risk Description | Mitigation Strategy |

| Acrylonitrile Toxicity | Carcinogen; highly toxic by inhalation/skin absorption. Metabolizes to Cyanide. | Closed System: Use jacketed reactors with mechanical seals. Scrubbers: Vent lines must pass through a caustic scrubber (NaOH/NaOCl) to neutralize vapors. |

| Exotherm | Michael addition is exothermic. Runaway reaction can vaporize acrylonitrile. | Controlled Addition: Dose acrylonitrile slowly. Active Cooling: Maintain reactor jacket < 10°C during addition. Emergency Quench: Have acetic acid ready to kill the base catalyst. |

| Polymerization | Acrylonitrile can self-polymerize violently (yellow solid formation). | Use commercial acrylonitrile containing inhibitor (e.g., MeHQ). Avoid excessive heating without agitation. |

| Retro-Michael | Product reverts to starting materials upon heating if base is present.[1] | Mandatory Neutralization: The catalyst must be neutralized (acidified) prior to any distillation or high-heat workup. |

Materials & Equipment

Reagents (1.0 kg Scale Basis)

-

Substrate: 2-(2-Hydroxyethyl)pyridine [CAS: 103-74-2]: 800.0 g (6.50 mol).

-